molecular formula C11H14N4O2 B10876557 2-{(E)-[2-(4,5-dihydro-1H-imidazol-2-yl)hydrazinylidene]methyl}-4-methoxyphenol

2-{(E)-[2-(4,5-dihydro-1H-imidazol-2-yl)hydrazinylidene]methyl}-4-methoxyphenol

Cat. No.: B10876557
M. Wt: 234.25 g/mol
InChI Key: HRZRUORCDDRFMP-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-methoxybenzaldehyde 1-(4,5-dihydro-1H-imidazol-2-yl)hydrazone is a complex organic compound that combines the structural features of both benzaldehyde and imidazole derivatives. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-methoxybenzaldehyde 1-(4,5-dihydro-1H-imidazol-2-yl)hydrazone typically involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with 1-(4,5-dihydro-1H-imidazol-2-yl)hydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methoxybenzaldehyde 1-(4,5-dihydro-1H-imidazol-2-yl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The imidazole ring can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 2-Hydroxy-5-methoxybenzoic acid.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

2-Hydroxy-5-methoxybenzaldehyde 1-(4,5-dihydro-1H-imidazol-2-yl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-5-methoxybenzaldehyde 1-(4,5-dihydro-1H-imidazol-2-yl)hydrazone involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-methoxybenzaldehyde 1-(4,5-dihydro-1H-imidazol-2-yl)hydrazone is unique due to its combined structural features of benzaldehyde and imidazole, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

2-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]-4-methoxyphenol

InChI

InChI=1S/C11H14N4O2/c1-17-9-2-3-10(16)8(6-9)7-14-15-11-12-4-5-13-11/h2-3,6-7,16H,4-5H2,1H3,(H2,12,13,15)/b14-7+

InChI Key

HRZRUORCDDRFMP-VGOFMYFVSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC2=NCCN2

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC2=NCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.